molecular formula C13H20O2 B13955325 Methyl 2-methylideneundeca-5,10-dienoate CAS No. 51788-60-4

Methyl 2-methylideneundeca-5,10-dienoate

Cat. No.: B13955325
CAS No.: 51788-60-4
M. Wt: 208.30 g/mol
InChI Key: HQDDJKVQRVFCFS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methylideneundeca-5,10-dienoate typically involves the esterification of 2-methylene-5,10-undecadienoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylideneundeca-5,10-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.

    Substitution: The methylene group and double bonds make the compound susceptible to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Saturated esters.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Methyl 2-methylideneundeca-5,10-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methylideneundeca-5,10-dienoate involves its interaction with various molecular targets. The methylene group and double bonds allow it to participate in addition and substitution reactions, which can modify biological molecules and pathways. These interactions can lead to changes in enzyme activity, gene expression, and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyleneundecanoate: Similar structure but lacks the conjugated double bonds.

    Methyl 5,10-undecadienoate: Contains double bonds but lacks the methylene group.

Properties

CAS No.

51788-60-4

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

methyl 2-methylideneundeca-5,10-dienoate

InChI

InChI=1S/C13H20O2/c1-4-5-6-7-8-9-10-11-12(2)13(14)15-3/h4,8-9H,1-2,5-7,10-11H2,3H3

InChI Key

HQDDJKVQRVFCFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)CCC=CCCCC=C

Origin of Product

United States

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